Lipophilicity (XLogP3-AA) Ranking Among C8H3Cl2F2NO Positional Isomers
The target compound displays a computed XLogP3-AA of 3.8, placing it among the more lipophilic members of the dichloro-difluoromethoxy-benzonitrile isomer family. This value is driven by the synergistic ortho-substitution of the -OCHF2 group and the 2,3-dichloro pattern. By contrast, the mono-substituted analog 4-(difluoromethoxy)benzonitrile (CAS 90446-25-6; C8H5F2NO; MW 169.13) has a computed XLogP3 of approximately 2.7, reflecting the absence of the two chlorine atoms [1]. No published experimental logP/logD values for any of the dichloro isomers were located in the open literature. This evidence is classified as cross-study comparable, comparing computed PubChem data for two distinct compounds generated by the same algorithmic pipeline.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 4-(Difluoromethoxy)benzonitrile; XLogP3 ≈ 2.7 |
| Quantified Difference | ΔXLogP3 ≈ +1.1 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release); no experimental validation located |
Why This Matters
A logP difference of 1.1 units corresponds to roughly a tenfold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, bioavailability, and environmental fate—critical parameters in both drug design and agrochemical development.
- [1] PubChem. (2026). 2,3-Dichloro-6-(difluoromethoxy)benzonitrile (CID 119000007); 4-(Difluoromethoxy)benzonitrile (CID 2736990). National Center for Biotechnology Information. View Source
